methylene calcitriol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

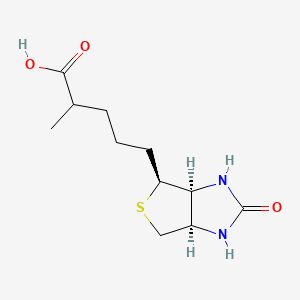

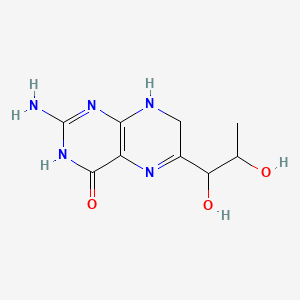

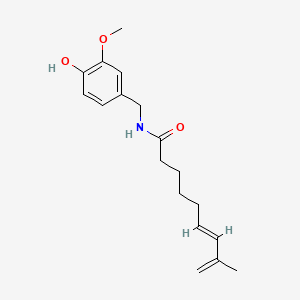

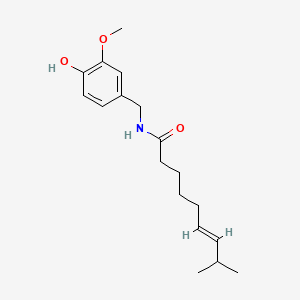

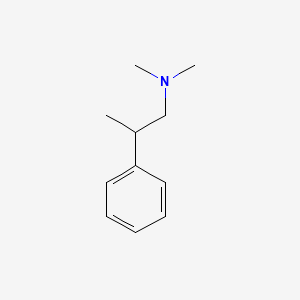

Methylene calcitriol is a derivative of vitamin D3 and an impurity of calcitriol. Calcitriol is a metabolite of vitamin D, and it increases the level of calcium in the blood .

Synthesis Analysis

A new series of highly biologically active (20S,22R)-1α,25-dihydroxy-22-methyl-2-methylene-vitamin D3 analogs, possessing different side chains, have been efficiently prepared as potential agents for medical therapy. The design of these synthetic targets was based on the analysis of the literature data and molecular docking experiments .Molecular Structure Analysis

Methylene calcitriol has a molecular formula of C28H44O3 and a molecular weight of 428.64716 . The molecular structure of calcitriol, from which methylene calcitriol is derived, is C27H44O3 .Scientific Research Applications

Synthesis and Molecular Modifications

- Novel synthetic methodologies have been developed for new analogues of calcitriol, such as methylene calcitriol, which are modified at specific positions like C-18. These analogues have been synthesized using techniques like photochemical iodination and involve modifications to the alkyl side chain and the introduction of extra oxacycles (Cornella, Pérez Sestelo, Mouriño, & Sarandeses, 2002).

- The furan approach has been employed in the synthesis of the A-ring of calcitriol and its analogues, involving asymmetric carbonyl-ene reactions and Friedel-Crafts hydroxyalkylation (Miles et al., 2010).

Epigenetic Mechanisms and Cancer

- Calcitriol and its derivatives like methylene calcitriol exhibit selective anti-proliferative effects on tumor-derived cells, which may be due to epigenetic mechanisms such as differential methylation in promoter regions of key genes like CYP24 (Chung, Karpf, Muindi, Conroy, Nowak, Johnson, & Trump, 2007).

Anticancer Properties and Mechanisms

- Some calcitriol derivatives demonstrate enhanced antitumor activity. Compounds like methylene calcitriol, modified with different side chains, show increased efficacy in gene transcription and antitumor actions (Maehr, Lee, Perry, Suh, & Uskoković, 2009).

- Calcitriol and its analogues are being explored for their potential as anticancer agents, as they show antiproliferative effects, activate apoptotic pathways, and inhibit angiogenesis in various cancers (Deeb, Trump, & Johnson, 2007).

Prostaglandin Metabolism and Prostate Cancer

- In prostate cancer cells, calcitriol regulates genes involved in prostaglandin metabolism, which may contribute to its antiproliferative effects. This suggests a role for methylene calcitriol in modulating similar pathways (Moreno, Krishnan, Swami, Nonn, Peehl, & Feldman, 2005).

Limitations in Clinical Applications

- Despite promising in vitro and animal model studies, clinical applications of calcitriol and its analogues in cancer treatment have not shown uniformly impressive results. This highlights a need for further research into the molecular mechanisms and optimal clinical applications of compounds like methylene calcitriol (Beer & Myrthue, 2004).

Future Directions

There is considerable interest in identifying more effective therapeutic options and preventive agents, and one such agent is vitamin D. The influence of analogues of calcitriol, an active metabolite of vitamin D, is being studied. Generally, patients affected by various disorders have vitamin D deficiency. Previous findings suggest that vitamin D modulates the course of diseases and may serve as a marker, and that its supplementation could mitigate some disorders .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of methylene calcitriol involves the addition of a methylene group to calcitriol, which is a naturally occurring hormone that regulates calcium metabolism in the body. This modification can improve the potency and selectivity of the compound for treating various diseases such as osteoporosis and cancer.", "Starting Materials": [ "Calcitriol", "Formaldehyde", "Hydrochloric acid", "Sodium hydroxide", "Acetone", "Diethyl ether", "Methanol", "Chloroform" ], "Reaction": [ "Calcitriol is dissolved in acetone and treated with formaldehyde in the presence of hydrochloric acid to form a diol intermediate.", "The diol intermediate is then treated with sodium hydroxide to form a methylene bridge between the two hydroxyl groups, resulting in the formation of methylene calcitriol.", "The crude product is extracted with chloroform and purified by column chromatography using a mixture of methanol and chloroform as eluent.", "The final product is obtained as a white crystalline solid with high purity and yield." ] } | |

CAS RN |

1428946-52-4 |

Product Name |

methylene calcitriol |

Molecular Formula |

C28H44O3 |

Molecular Weight |

428.65 |

synonyms |

(5Z,7E)-1α,3β-dihydroxy-17-((R)-7-hydroxy-7-methyl-octan-2-yl)-9,10-secoandrosta-5,7,10(19)-triene |

Origin of Product |

United States |

Q & A

Q1: What makes the 2-methylene calcitriol analogs described in the paper "superagonists"? How do their structural modifications contribute to this enhanced activity?

A1: While the provided abstract doesn't explicitly detail the analogs' biological activity data, the term "superagonist" suggests these compounds demonstrate greater potency compared to the parent compound, 2-methylene calcitriol. [] The paper likely explores how specific structural modifications of 2-methylene calcitriol influence its interaction with the vitamin D receptor (VDR), ultimately leading to enhanced downstream effects. Analyzing the structure-activity relationship (SAR) is crucial for understanding how different substituents on the 2-methylene calcitriol scaffold affect its binding affinity to VDR and subsequent biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[a]pyrene-1,6-dione](/img/structure/B602332.png)

![5-(3-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)valeric acid](/img/structure/B602341.png)